5-(Pyrimidin-5-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1,3-oxazole |
InChI |
InChI=1S/C7H5N3O/c1-6(2-9-4-8-1)7-3-10-5-11-7/h1-5H |
InChI Key |
XRSKXYWDXNMHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=CN=CO2 |
Origin of Product |
United States |
Methodologies for the Synthesis of 5 Pyrimidin 5 Yl Oxazole and Its Chemically Relevant Analogues
Strategies for Oxazole (B20620) Ring Formation within the Scaffold
The formation of the oxazole ring is a key step in the synthesis of 5-(pyrimidin-5-yl)oxazole. This can be achieved through several established synthetic routes that involve the cyclization of appropriately functionalized pyrimidine (B1678525) precursors.
Cyclization and condensation reactions are among the most fundamental and widely used methods for the synthesis of heterocyclic compounds, including oxazoles. These reactions typically involve the intramolecular cyclization of a linear precursor or the intermolecular condensation of two or more components to form the heterocyclic ring.
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for the preparation of 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org
For the synthesis of this compound, this method would hypothetically involve the reaction of a pyrimidine-5-carboxaldehyde cyanohydrin with another aldehyde. The general mechanism proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and dehydration to yield the oxazole ring. wikipedia.org
General Reaction Scheme for Fischer Oxazole Synthesis:
| Reactant 1 | Reactant 2 | Reagent | Product |
| Cyanohydrin | Aldehyde | Anhydrous HCl | 2,5-disubstituted oxazole |
While a versatile method for diaryloxazoles, specific examples of the Fischer oxazole synthesis for the direct preparation of this compound are not extensively reported in the literature, the pathway remains a plausible synthetic strategy provided the requisite pyrimidine-derived cyanohydrin can be synthesized and utilized effectively.
The Bredereck reaction provides a route to oxazole derivatives through the reaction of α-haloketones with amides or, in a variation, with formamide (B127407) to yield unsubstituted oxazoles. ijpsonline.comnih.gov This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com
In the context of synthesizing this compound, a hypothetical Bredereck approach would involve the reaction of an α-haloketone bearing a pyrimidin-5-yl group with a suitable amide. The reaction proceeds via nucleophilic substitution of the halide by the amide, followed by cyclization and dehydration.
General Reaction Scheme for Bredereck Reaction:
| Reactant 1 | Reactant 2 | Product |
| α-Haloketone | Amide | Substituted oxazole |
Although a well-established method for oxazole synthesis, the application of the Bredereck reaction to produce this compound specifically is not widely documented. The feasibility of this approach would depend on the availability and reactivity of the corresponding pyrimidine-substituted α-haloketone.
The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govwikipedia.orgmdpi.comorganic-chemistry.org This reaction proceeds under basic conditions and is known for its high efficiency and broad substrate scope. nih.govmdpi.com
A notable example of this methodology applied to a pyrimidine-containing substrate was reported by Lechel et al. in 2019. In their study, a novel oxazole-functionalized pyrimidine derivative was synthesized in high yield. The reaction of a complex pyrimidine aldehyde with TosMIC in the presence of potassium carbonate in methanol (B129727) led to the formation of the desired oxazole-pyrimidine compound. nih.gov
The mechanism of the Van Leusen oxazole synthesis involves the deprotonation of TosMIC by a base to form a nucleophilic anion. This anion then attacks the aldehyde, leading to an intermediate that undergoes cyclization. Subsequent elimination of the tosyl group results in the formation of the 5-substituted oxazole. nih.govmdpi.com
Example of Van Leusen Synthesis for a Pyrimidine Analogue:
| Starting Aldehyde | Reagent | Base | Solvent | Product | Yield | Reference |
| Pyrimidine derivative (98) | TosMIC (25) | K₂CO₃ | Methanol | Oxazole derivative (99) | High | Lechel et al., 2019 nih.gov |
This successful application demonstrates the utility of the Van Leusen synthesis for creating a direct bond between a pyrimidine and an oxazole ring at the 5-position of the oxazole.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgnih.gov
The Biginelli reaction is a classic multi-component reaction that typically produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgamazonaws.com While the classical Biginelli reaction does not yield oxazoles, variations and related multi-component reactions can be employed to synthesize other heterocyclic systems.
A relevant example is the synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives through a Biginelli-type three-component condensation. clockss.org In this approach, a 5-acetonyl-1,2,4-oxadiazole, an aldehyde, and urea are reacted in a one-pot synthesis, followed by an oxidative dehydrogenation step to yield the final pyrimidinyl-oxadiazole product. clockss.org
This reaction showcases the potential of employing Biginelli-like strategies to construct pyrimidine rings fused to other five-membered heterocycles. Although not a direct synthesis of this compound, it highlights a powerful multi-component approach to analogous structures.
Example of a Biginelli-type Reaction for a Pyrimidinyl-Oxadiazole Analogue:
| Component 1 | Component 2 | Component 3 | Product (after oxidation) | Reference |
| 5-Acetonyl-1,2,4-oxadiazole | Aldehyde | Urea | 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole | Huang et al., 2010 clockss.org |
This methodology provides a versatile and efficient route to a variety of substituted pyrimidinyl-oxadiazoles, which are structurally related to the target compound. clockss.org
Transition Metal-Catalyzed Coupling Reactions for Oxazole Assembly
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively employed in the synthesis of substituted oxazoles.
The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for creating biaryl linkages. One-pot borylation/Suzuki-Miyaura protocols have emerged as particularly efficient strategies, as they circumvent the need to isolate often unstable boronic acid intermediates. nih.gov This approach is highly applicable to the synthesis of this compound.
A general one-pot strategy would involve the in-situ generation of a pyrimidine-5-boronic acid or a 5-oxazolylboronic acid, followed by a Suzuki-Miyaura coupling with a corresponding halogenated coupling partner. For instance, the reaction could proceed by the borylation of a 5-halopyrimidine, followed by the addition of a 5-halooxazole and a palladium catalyst in the same reaction vessel. Key to the success of these one-pot procedures is the careful selection of catalysts, ligands, and reaction conditions to ensure compatibility between the borylation and cross-coupling steps. nih.gov Microwave-assisted protocols have been shown to significantly accelerate these reactions. nih.gov
While a specific one-pot synthesis of the parent this compound via this method is not extensively detailed in the cited literature, the successful application of this methodology to a wide range of aryl and heteroaryl systems provides a strong proof-of-concept for its feasibility. nih.govnih.gov For example, a novel one-pot oxazole synthesis followed by a nickel-catalyzed Suzuki-Miyaura coupling has been developed for the preparation of 2,4,5-trisubstituted oxazoles, highlighting the utility of this approach in building complex oxazole-containing molecules. mdpi.com
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Boron Source | Reagent used to introduce the boronic acid or ester functionality. | Bis(pinacolato)diboron (B₂pin₂) | nih.gov |
| Palladium Catalyst | Catalyzes both the borylation and the cross-coupling steps. | Pd(dppf)Cl₂, XPhos Pd G2/XPhos | nih.gov |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity. | XPhos, SPhos | nih.gov |
| Base | Required for both the borylation and the transmetalation step in the Suzuki coupling. | KOAc, K₂CO₃, Cs₂CO₃ | nih.gov |
| Solvent | The reaction medium. | 1,4-Dioxane, THF, DMF | nih.gov |
Strategies for Pyrimidine Ring Formation and Functionalization within the Scaffold
An alternative approach to the this compound scaffold involves the construction of the pyrimidine ring onto a pre-existing oxazole moiety.
The synthesis of pyrimidines often relies on the cyclocondensation of a three-carbon component with an amidine or a related N-C-N synthon. In the context of this compound synthesis, this would involve a starting material where the oxazole ring is part of the three-carbon unit. For instance, an oxazole-substituted 1,3-dicarbonyl compound or a vinylogous amide could be reacted with an amidine to form the pyrimidine ring.
A notable example is the synthesis of oxazolo[5,4-d]pyrimidines, which are structural isomers of the target compound. These are typically prepared by the annulation of a pyrimidine ring onto a functionalized oxazole. mdpi.com For example, a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) can serve as a versatile building block for the construction of various oxazolo[5,4-d]pyrimidines. mdpi.com This strategy underscores the principle of constructing the pyrimidine ring as the final step in the formation of the hybrid scaffold.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyrimidine. The presence of two nitrogen atoms in the pyrimidine ring significantly activates it towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. A leaving group, typically a halogen, at one of these positions can be readily displaced by a variety of nucleophiles.
In the context of this compound synthesis, NAS can be envisioned in two ways. Firstly, a pre-formed oxazole anion could potentially act as a nucleophile to displace a halogen from a 5-halopyrimidine. However, such reactions are less common for the C-5 position of pyrimidine, which is less activated towards NAS compared to the C-2, C-4, and C-6 positions. Secondly, and more commonly, NAS can be used to introduce functional groups onto a pre-existing 5-(oxazol-5-yl)pyrimidine scaffold. For example, if a halogen atom is present at the 2- or 4-position of the pyrimidine ring, it can be substituted by various nucleophiles to generate a library of analogues. The reactivity of halopyrimidines in NAS reactions is well-established, and this strategy allows for late-stage diversification of the hybrid molecule. nih.gov
| Position | Reactivity towards NAS | Reasoning | Reference |
|---|---|---|---|
| C-2, C-4, C-6 | High | Electron deficiency due to the proximity of the ring nitrogen atoms, allowing for stabilization of the Meisenheimer intermediate. | nih.gov |
| C-5 | Low | Less electron-deficient compared to the other positions. | nih.gov |
Convergent and Divergent Synthetic Pathways for the Hybrid Scaffold
Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then coupled together in the final steps. Divergent syntheses, on the other hand, start from a common intermediate that is then elaborated into a variety of related structures. Both approaches are valuable in the synthesis of pyrimidinyl-heterocycle hybrids.
The synthesis of pyrimidinyl oxadiazole derivatives, which are close structural analogues of pyrimidinyl oxazoles, provides valuable insights into convergent and divergent synthetic strategies. Both 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers have been prepared.
A convergent approach to 5-(pyrimidin-5-yl)-1,3,4-oxadiazoles involves the cyclization of pyrimidine-5-carbohydrazide (B3028944) with various reagents. For example, reaction of the carbohydrazide (B1668358) with an appropriate isocyanate can lead to the formation of N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides, which are then cyclized to the corresponding N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines. tandfonline.com This method allows for the introduction of diversity at the 2-position of the oxadiazole ring by varying the isocyanate reactant.
An efficient strategy for the synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles has been developed via a three-component Biginelli-type cycloaddition followed by oxidative dehydrogenation. semanticscholar.org This approach utilizes a 5-acetonyl-1,2,4-oxadiazole, urea, and an aldehyde as building blocks to construct the dihydropyrimidine (B8664642) ring, which is subsequently aromatized. semanticscholar.org The hydroxyl group on the resulting pyrimidine ring can be further functionalized, demonstrating a divergent aspect of this synthetic route. semanticscholar.org
The synthesis of 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione has been achieved through the ring closure of 2-(pyrimidin-2-ylthio)acetohydrazide with carbon disulfide. nih.gov The resulting oxadiazole can then be further functionalized, for instance, by nucleophilic substitution with phenacyl bromides. nih.gov
| Oxadiazole Isomer | Synthetic Strategy | Key Precursors | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | Convergent: Cyclization of a pyrimidine carbohydrazide derivative. | Pyrimidine-5-carbohydrazide, Isocyanates | tandfonline.com |
| 1,2,4-Oxadiazole | Convergent/Divergent: Three-component cycloaddition followed by aromatization and functionalization. | 5-Acetonyl-1,2,4-oxadiazole, Urea, Aldehydes | semanticscholar.org |
| 1,3,4-Oxadiazole | Convergent: Ring closure of a pyrimidinyl acetohydrazide. | 2-(Pyrimidin-2-ylthio)acetohydrazide, Carbon disulfide | nih.gov |
Synthesis of Pyrimidinyl Thiazolyl Oxadiazole Derivatives
The synthesis of molecules incorporating a pyrimidine ring linked to an oxadiazole moiety often proceeds through a key intermediate, a pyrimidine-5-carbohydrazide. One established method involves the reaction of ethyl-6-methyl-2-oxo/thioxo–4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield the corresponding carbohydrazide. researchgate.net This intermediate can then be treated with various reagents to form the 1,3,4-oxadiazole ring. A notable advantage of this approach is the use of microwave irradiation, which can significantly shorten reaction times to as little as 2-4 minutes while providing excellent yields. researchgate.net
Another versatile pathway begins with a pyrimidine-based carbothiamide. This intermediate can be converted into the corresponding 1,3,4-oxadiazole-2-amine derivative. The cyclization is achieved by treating the carbothiamide with iodine in the presence of potassium iodide and sodium hydroxide. asianpubs.orgjocpr.com This method provides a direct route to amino-functionalized oxadiazoles, which can serve as building blocks for further derivatization.
A general procedure for creating a linkage between a pyrimidine and a 1,3,4-oxadiazole ring can also involve the reaction of a thiol-containing heterocycle with a pyrimidine derivative containing a suitable leaving group. For instance, a solution of a thiol compound and sodium ethoxide in ethanol can be reacted with a pyrimidine chloride derivative under reflux conditions to yield the final product. nih.gov
Synthesis of Pyrimidinyl Benzoxazole (B165842) Derivatives
The synthesis of benzoxazole derivatives typically involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent. To generate pyrimidinyl benzoxazole derivatives, a pyrimidine moiety bearing a carboxylic acid or aldehyde functional group is a common starting point.
One general and effective method is the reaction of o-aminophenols with aldehydes catalyzed by samarium triflate in an aqueous medium. organic-chemistry.org This approach is noted for its mild reaction conditions and the reusability of the catalyst. Another strategy involves the cyclization of 2-aminophenols with β-diketones, a reaction catalyzed by a combination of a Brønsted acid and copper(I) iodide. organic-chemistry.org The synthesis can also be achieved by reacting ortho-substituted anilines, such as 2-aminophenols, with functionalized orthoesters, which provides a versatile route to various benzoxazole derivatives. organic-chemistry.org
A more direct route involves the reaction of a thiocyanate (B1210189) derivative with o-aminophenol and carbon disulfide. For example, a substituted aniline (B41778) can first be converted to a 4-thiocyanoaniline, which is then heated with o-aminophenol and carbon disulfide to yield the target benzoxazole. jocpr.com Furthermore, a one-pot procedure allows for the synthesis of 2-aryl benzoxazoles from aryl bromides and 2-aminophenols via an initial aminocarbonylation followed by an acid-mediated ring closure. organic-chemistry.org
Synthesis of Pyrimidinyl Imidazolyl Oxazole Derivatives
The construction of a tripartite system containing pyrimidine, imidazole (B134444), and oxazole rings requires a sophisticated synthetic strategy, often involving the sequential formation of the heterocyclic rings. There is no single, direct method; instead, the synthesis relies on combining methods for the individual heterocycles.
One potential strategy begins with the synthesis of α-aminoamidines from aminonitriles. These α-aminoamidines are versatile substrates that can be used to construct both imidazole and pyrimidine rings. researchgate.net For instance, an α-aminoamidine could be reacted with appropriate reagents to form a pyrimidine ring, which could then be functionalized to allow for the subsequent annulation of the imidazole and oxazole rings.
The synthesis of the oxazole component can be achieved through various established methods. A base-promoted reaction between acyl cyanides and isocyanates offers a straightforward and versatile approach to constructing the oxazole ring under mild conditions. researchgate.net The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is another powerful tool for creating 5-substituted oxazoles from aldehydes. nih.gov A pyrimidine- or imidazole-containing aldehyde could serve as the starting material in this reaction to append the oxazole ring.
A plausible synthetic route could involve:
Synthesizing a pyrimidine derivative with an aldehyde functional group.
Using the van Leusen reaction with TosMIC to form a pyrimidinyl-oxazole.
Functionalizing the pyrimidinyl-oxazole to introduce groups suitable for the construction of the imidazole ring, for example, through condensation reactions involving a diamine component.
Green Chemistry and Sustainable Approaches in Scaffold Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve efficiency, and enhance safety. rsc.orgmdpi.com These approaches are highly relevant to the synthesis of the this compound scaffold and its analogues.
Microwave-assisted synthesis is a prominent green technique that dramatically reduces reaction times and often improves product yields. rasayanjournal.co.in This method has been successfully used in the synthesis of pyrimidine derivatives, oxadiazoles, and benzoxazoles. researchgate.netbenthamdirect.com The rapid and uniform heating provided by microwaves can drive reactions to completion in minutes rather than hours, minimizing energy consumption and the formation of byproducts. mdpi.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, embody the principles of atom economy and process simplification. rasayanjournal.co.in The Biginelli reaction, a classic MCR for pyrimidine synthesis, is a prime example. Green variations of these reactions often use environmentally benign catalysts and solvents.
The use of safer and more sustainable techniques includes the application of novel catalysts, solventless (solid-phase) reactions, and the use of greener solvents like water or ionic liquids. rasayanjournal.co.in For instance, the synthesis of benzoxazoles has been reported using a reusable samarium triflate catalyst in an aqueous medium. organic-chemistry.org Solid-phase synthesis, sometimes combined with grinding techniques and microwave irradiation, offers a clean and efficient method that minimizes solvent waste. sciencescholar.us These sustainable methods not only reduce the environmental footprint of chemical synthesis but also often lead to financial benefits through higher efficiency and simpler workup procedures. rasayanjournal.co.in
Chemical Reactivity and Reaction Mechanisms of 5 Pyrimidin 5 Yl Oxazole
Electrophilic Substitution Reactions on Oxazole (B20620) and Pyrimidine (B1678525) Moieties
Electrophilic substitution reactions on the 5-(Pyrimidin-5-yl)oxazole scaffold are generally challenging. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards attack by electrophiles. csu.edu.aucsir.co.zauomustansiriyah.edu.iq Similarly, while the oxazole ring contains an oxygen atom that can donate electron density, it is still considered a modestly aromatic system and requires activation by electron-donating groups to undergo electrophilic substitution readily. tandfonline.compharmaguideline.com In this specific molecule, the electron-withdrawing nature of the pyrimidine ring further deactivates the oxazole ring, making electrophilic attack unfavorable on either part of the molecule.
In the event of a forced electrophilic substitution, the regioselectivity would be governed by the electronic distribution within each ring.
Oxazole Moiety : The typical order of reactivity for electrophilic substitution on an oxazole ring is C5 > C4 > C2. pharmaguideline.com Since the C5 position is already occupied by the pyrimidine ring, any potential electrophilic attack would be directed to the C4 position. The C2 position is the most electron-deficient and thus the least reactive towards electrophiles. pharmaguideline.com However, the strong deactivating effect of the attached pyrimidine ring significantly reduces the nucleophilicity of the C4 position.
Pyrimidine Moiety : The pyrimidine ring is highly resistant to electrophilic substitution. csu.edu.aucsir.co.za The presence of two ring nitrogens makes the carbon atoms electron-poor. If substitution were to occur, it would require powerful activating groups on the ring, which the oxazole substituent is not. The intermediate carbocations formed by attack at any ring position are destabilized by the adjacent electronegative nitrogen atoms. stackexchange.com
The interplay between the two rings confirms that the molecule is generally unreactive towards electrophiles. The pyrimidine ring deactivates the oxazole ring, and the oxazole ring does not provide sufficient activation for substitution to occur on the pyrimidine ring under normal conditions.
Nucleophilic Substitution Reactions on Oxazole and Pyrimidine Moieties
The electron-deficient character of the pyrimidine ring makes the this compound molecule a more likely candidate for nucleophilic substitution, particularly on the pyrimidine moiety.
Oxazole Moiety : Nucleophilic substitution on an unsubstituted oxazole ring is rare and typically results in ring cleavage rather than substitution. tandfonline.compharmaguideline.com The reaction becomes feasible only with the presence of a good leaving group, such as a halogen, at an activated position. tandfonline.com
Pyrimidine Moiety : The pyrimidine ring is susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions, which are activated by the adjacent nitrogen atoms. stackexchange.com The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.
The introduction of a halogen atom as a leaving group dramatically enhances the potential for nucleophilic substitution on both rings.
Halogenated Oxazole Ring : If this compound were halogenated on the oxazole ring, the reactivity towards nucleophiles would follow the order C2 > C4 > C5. tandfonline.com A halogen at the C2 position would be the most readily displaced by a nucleophile due to this position being the most electron-deficient. pharmaguideline.com
Halogenated Pyrimidine Ring : Halogen atoms at the C2, C4, or C6 positions of the pyrimidine ring are readily substituted by a variety of nucleophiles (e.g., amines, alkoxides). This is a standard method for the functionalization of pyrimidine derivatives. Therefore, a compound like 2-chloro-5-(oxazol-5-yl)pyrimidine would be expected to react with nucleophiles to displace the chloride ion.
The table below summarizes the expected reactivity of hypothetical halogenated derivatives of this compound towards nucleophiles.
| Position of Halogen | Ring Moiety | Expected Reactivity with Nucleophiles |
| C2 | Oxazole | High |
| C4 | Oxazole | Moderate |
| C2 | Pyrimidine | High |
| C4 | Pyrimidine | High |
| C6 | Pyrimidine | High |
Ring Transformations and Rearrangement Mechanisms
The oxazole ring, in particular, can serve as a precursor to other heterocyclic systems through various ring transformation and rearrangement reactions. researchgate.net
The oxazole ring in this compound can potentially be converted into other five-membered heterocycles. These transformations typically proceed through a mechanism involving nucleophilic addition to the oxazole ring, followed by ring opening and subsequent recyclization. tandfonline.com
Conversion to Imidazole (B134444) : Heating an oxazole with ammonia (B1221849) or formamide (B127407) can lead to the formation of an imidazole. pharmaguideline.comrsc.org In this process, the nucleophilic amine attacks the oxazole ring, leading to cleavage of the C-O bond and subsequent ring closure to form the more stable imidazole ring.
Conversion to Thiazole : While less common, transformations to thiazoles are also possible, conceptually involving a sulfur-containing nucleophile. nih.gov
Other Systems : Conversions to pyrroles and even other pyrimidines have been documented for oxazole derivatives under specific reaction conditions. tandfonline.com
These reactions highlight the utility of the oxazole ring as a versatile synthetic intermediate. researchgate.netrsc.org
The classic Cornforth rearrangement involves the thermal isomerization of a 4-acyloxazole, where the C4-acyl group and the C5-substituent exchange positions. wikipedia.org The parent compound, this compound, cannot undergo this reaction as it lacks the required acyl group at the C4 position.
However, a hypothetical analogue, 4-acyl-5-(pyrimidin-5-yl)oxazole , would be a candidate for this rearrangement. The mechanism proceeds through a thermal pericyclic ring-opening to form a nitrile ylide intermediate. wikipedia.orgchem-station.com This intermediate then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole isomer. The reaction is driven by the formation of the thermodynamically more stable product. For the hypothetical analogue, the rearrangement would result in the formation of 5-acyl-4-(pyrimidin-5-yl)oxazole . The process is dependent on the energy difference between the starting material and the rearranged product. wikipedia.org
Cycloaddition Reactions (e.g., Diels-Alder)
The oxazole moiety within the this compound scaffold can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netresearchgate.net This reactivity provides a powerful tool for the synthesis of more complex molecular architectures, particularly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net
The general mechanism involves the reaction of the oxazole ring with a suitable dienophile, such as an alkene or alkyne. This concerted reaction forms an initial bicyclic adduct which is often unstable. researchgate.net Depending on the reaction conditions and the nature of the dienophile, this intermediate can undergo a retro-Diels-Alder reaction, typically involving the expulsion of a small molecule, to yield a new aromatic ring. For instance, reaction with an alkyne dienophile can lead to the formation of a furan, while reaction with an alkene can ultimately produce a substituted pyridine. researchgate.net
The presence of the electron-withdrawing pyrimidine ring at the C-5 position of the oxazole is expected to influence its reactivity as a diene. Activation of the oxazole nitrogen with Brønsted or Lewis acids can facilitate the cycloaddition by lowering the energy of the LUMO of the diene, thereby enhancing the interaction with the HOMO of the dienophile. nih.govacs.org
Table 1: Representative Diels-Alder Reactions Involving Oxazole Scaffolds
| Diene | Dienophile | Catalyst/Conditions | Primary Product | Final Product |
|---|---|---|---|---|
| Substituted Oxazole | Alkene | Heat or Lewis Acid | Bicyclic Adduct | Substituted Pyridine |
| Substituted Oxazole | Alkyne | Heat | Bicyclic Adduct | Substituted Furan |
| 5-Ethoxyoxazole | Dimethyl maleate | Heat | Bicyclic Adduct | Pyridoxine analogue |
This table presents generalized reactions for the oxazole ring system, as specific experimental data for this compound is not extensively documented. Data sourced from multiple studies on oxazole chemistry. researchgate.netresearchgate.net
Oxidation and Reduction Mechanisms Applied to the Scaffold
The oxidation and reduction of this compound can occur at several sites on both the pyrimidine and oxazole rings. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.
Oxidative dehydrogenation is a crucial process for the synthesis of aromatic pyrimidine rings from their dihydro- precursors, such as dihydropyrimidines or dihydropyrimidinones. nih.govacs.org While this compound is already aromatic, this methodology is fundamental to its synthesis, particularly in creating the pyrimidine portion of the scaffold.
The mechanism often involves the removal of two hydrogen atoms from the dihydropyrimidine (B8664642) ring to form a new double bond, resulting in aromatization. A common and mild method utilizes a copper salt catalyst in the presence of an oxidant like tert-butylhydroperoxide (TBHP). nih.govacs.org The proposed mechanism suggests that a radical species, generated from the interaction of the copper catalyst and TBHP, abstracts a hydrogen atom from the dihydropyrimidine. nih.gov This is followed by a second single-electron transfer step to a Cu(II) species, forming an iminium intermediate that subsequently loses a proton to yield the aromatic pyrimidine ring. nih.gov
Table 2: Common Reagents for Oxidative Dehydrogenation of Dihydropyrimidines
| Reagent System | Conditions | Efficacy |
|---|---|---|
| Cu Salt / K₂CO₃ / TBHP | Mild, practical | Generally applicable to dihydropyrimidines |
| N-hydroxyphthalimide (NHPI) / Co(OAc)₂ / O₂ | Mild, aerobic | Efficient for 4-substituted dihydropyrimidines |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stoichiometric oxidant | Effective but less economical |
This table summarizes common methods used for the aromatization of dihydropyrimidine systems, which are precursors in the synthesis of pyrimidine-containing scaffolds. Data sourced from studies on dihydropyrimidine chemistry. nih.govresearchgate.netmdpi.com
The electrochemical reduction of this compound involves the transfer of electrons to the molecule, leading to changes in its structure. Both the pyrimidine and oxazole rings contain reducible π-systems and C=N double bonds.
The pyrimidine ring, being electron-deficient, is susceptible to reduction. Enzymatic and chemical reduction of pyrimidines typically occurs across the C5-C6 double bond. umich.edu Electrochemical reduction in aprotic media like dimethylformamide can lead to dimerization, for instance, forming 4,4'-bipyrimidine (B1266620) from pyrimidine itself, proceeding through a radical anion intermediate. researchgate.net
The oxazole ring can also be reduced, although this can sometimes lead to ring opening or the formation of less stable oxazoline (B21484) or oxazolidine (B1195125) structures. The specific mechanistic pathway for the electrochemical reduction of the combined this compound scaffold would be complex, depending on factors such as the applied potential, the pH of the medium, and the electrode material. The reduction potential of the pyrimidine moiety is likely to be less negative than that of the oxazole, suggesting that the pyrimidine ring may be the initial site of electron transfer. However, the exact mechanism, whether it involves a stepwise electron-proton transfer or a concerted process, would require specific electrochemical studies, such as cyclic voltammetry, on the compound.
Based on a comprehensive review of available scientific literature, detailed experimental data for the specific chemical compound This compound is not sufficiently available to construct the detailed article as requested in the outline.
Publicly accessible databases and research articles provide spectroscopic and structural information for numerous derivatives and isomers, such as those with additional substituents on the oxazole or pyrimidine rings, or with different connectivity between the two rings (e.g., 2-(pyrimidin-5-yl)oxazole). However, specific high-resolution NMR, IR, HRMS, and X-ray crystallographic data for the unsubstituted parent compound, this compound, is not reported in the searched literature.
Therefore, it is not possible to generate a scientifically accurate and detailed analysis for each specified subsection (4.1 through 4.4) focusing solely on this compound as per the strict requirements of the request. Providing data from related but structurally distinct molecules would be scientifically inaccurate and misleading.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination
Analysis of Intermolecular and Intramolecular Interactions within Crystal Lattices
The arrangement of molecules within a crystal lattice is dictated by a complex interplay of intermolecular and intramolecular forces. In the case of heteroaromatic compounds like 5-(Pyrimidin-5-yl)oxazole, these interactions are crucial in determining the crystal packing, polymorphism, and ultimately, the material's physical properties. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a thorough analysis of closely related structures and derivatives provides significant insight into the expected non-covalent interactions that govern its solid-state architecture.
The molecular structure of this compound, featuring both pyrimidine (B1678525) and oxazole (B20620) rings, presents multiple sites for hydrogen bonding and π-π stacking interactions. The nitrogen atoms within the pyrimidine ring and the nitrogen and oxygen atoms of the oxazole ring are potential hydrogen bond acceptors. The hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors.
Studies on related pyrimidinone structures have demonstrated the prevalence and strength of hydrogen bonds, which are fundamental to their supramolecular assembly. nih.gov Specifically, interactions of the N–H···O and C–H···O types are common and energetically significant. nih.gov In the crystal structure of derivatives like 2-methyl-3-(3-methylisoxazol-5-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-1-ium chloride, a network of C—H⋯N and C—H⋯O interactions, alongside charge-assisted N—H⋯Cl hydrogen bonds, dictates the three-dimensional packing. iucr.org
Furthermore, π-π stacking interactions are anticipated to play a significant role in the crystal lattice of this compound. The planar pyrimidine and oxazole rings can engage in stacking, which is a common feature in the crystal structures of many nitrogen-containing heterocyclic compounds. For instance, in some oxazolo[5,4-d]pyrimidine (B1261902) derivatives, π-π stacking between the oxazole and pyrimidine rings contributes to the stabilization of their binding poses in biological systems. mdpi.com The analysis of various oxazole derivatives has also highlighted the importance of π-π interactions in defining the crystal architecture. semanticscholar.org
Based on the analysis of analogous structures, the following table summarizes the likely intermolecular interactions within the crystal lattice of this compound.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Role in Crystal Packing |
|---|---|---|---|
| C—H···N Hydrogen Bond | C-H (Pyrimidine/Oxazole) | N (Pyrimidine/Oxazole) | Directional force contributing to the formation of chains or sheets. |
| C—H···O Hydrogen Bond | C-H (Pyrimidine/Oxazole) | O (Oxazole) | Secondary interaction supporting the overall crystal architecture. |
| π-π Stacking | Pyrimidine Ring | Oxazole Ring / Pyrimidine Ring | Stabilization of the crystal lattice through delocalized electron interactions. |
Computational and Theoretical Investigations of 5 Pyrimidin 5 Yl Oxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. irjweb.com These methods provide a theoretical framework to predict molecular structure, reactivity, and various spectroscopic parameters with a high degree of accuracy. For the 5-(pyrimidin-5-yl)oxazole scaffold, DFT calculations are instrumental in elucidating its electronic nature. A common approach involves using Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with a suitable basis set, such as 6-311G++(d,p), to perform geometry optimization and calculate electronic parameters. irjweb.com
The electronic structure of this compound is characterized by the aromatic nature of its two constituent heterocyclic rings. The oxazole (B20620) ring is a five-membered heterocycle containing both nitrogen and oxygen, contributing to a total of six π-electrons that are delocalized across the ring, fulfilling Hückel's rule for aromaticity. askfilo.comtandfonline.com Similarly, the pyrimidine (B1678525) ring is a six-membered aromatic diazine. The linkage of these two aromatic systems creates a conjugated π-electron system that dictates the molecule's electronic properties.
A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability; a smaller energy gap generally implies higher reactivity. irjweb.com
DFT calculations for related oxazole derivatives show that the HOMO-LUMO energy gap is a key indicator of chemical reactivity. irjweb.com For the this compound scaffold, the delocalized π-orbitals would be distributed across both the pyrimidine and oxazole rings. The electronegative nitrogen and oxygen atoms create an uneven charge distribution, which can be visualized using a Molecular Electrostatic Potential (MEP) map. In such maps, regions of negative potential (typically colored red) are associated with electrophilic reactivity and are concentrated around the heteroatoms, while positive potential regions (blue) indicate sites for nucleophilic attack. dergipark.org.tr
Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table presents theoretical data for illustrative purposes, based on typical findings for related heterocyclic compounds.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.6 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 to -1.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | 4.2 to 5.0 eV |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.5 to 4.0 Debye |
| Global Hardness (η) | (ELUMO - EHOMO) / 2; measures resistance to charge transfer. | ~2.1 to 2.5 eV |
| Global Softness (S) | 1 / (2η); the reciprocal of hardness, indicating higher reactivity. | ~0.20 to 0.24 eV-1 |
DFT calculations are also employed to predict spectroscopic data, such as vibrational frequencies corresponding to IR and Raman spectra. These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure.
From a conformational standpoint, the primary degree of freedom in the this compound scaffold is the rotation around the single carbon-carbon bond connecting the pyrimidine and oxazole rings. DFT can be used to calculate the potential energy as a function of the dihedral angle between the two rings. For linked aromatic systems, planar or near-planar conformations are often energetically favored due to the maximization of π-system conjugation. Studies on similar bi-heterocyclic systems have shown that the rings tend to be coplanar. irjweb.com Any deviation from planarity would be reflected in the calculated dihedral angle and could influence the molecule's ability to fit into a receptor binding site.
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation extend beyond quantum mechanics to explore the dynamic behavior of molecules and their interactions with biological macromolecules. These techniques are fundamental to computer-aided drug design.
Conformational analysis of this compound focuses on the energy landscape defined by the rotation about the inter-ring bond. A relaxed potential energy surface scan can map the energy changes associated with this rotation. The resulting energy landscape typically reveals one or more low-energy conformations (local minima) and the energy barriers to rotation (transition states). For this scaffold, the landscape is expected to be relatively simple, with the most stable conformations likely being those where the two rings are coplanar, allowing for optimal electronic delocalization.
The this compound scaffold possesses several features that enable it to engage in various non-covalent interactions with biological targets. The nitrogen atoms in both the pyrimidine and oxazole rings can act as hydrogen bond acceptors. The aromatic surfaces of both rings can participate in π-π stacking and hydrophobic interactions. irjweb.comnih.gov
Molecular docking is a primary computational technique used to predict how a ligand binds to a receptor's active site. nih.gov This method involves placing the ligand in multiple orientations and conformations within the binding pocket and scoring them based on a force field to estimate the binding affinity. For instance, in studies of related oxazolo[5,4-d]pyrimidines, docking simulations have been used to identify key interactions with protein kinases like VEGFR-2. nih.govresearchgate.net
In silico ligand-receptor interaction profiling is a systematic approach to predict the potential biological targets of a compound. This involves docking the molecule against a panel of known protein structures. The goal is to identify proteins with which the molecule is predicted to bind strongly, thus generating hypotheses about its mechanism of action.
For a scaffold like this compound, this profiling could reveal potential interactions with various enzyme families, such as kinases, where the pyrimidine ring can mimic the adenine (B156593) of ATP and form crucial hydrogen bonds in the hinge region of the ATP-binding site. mdpi.com Research on the fused oxazolo[5,4-d]pyrimidine (B1261902) system has shown that the pyrimidine portion often forms hydrogen bonds with backbone residues like Cys919, while the oxazole part engages in hydrophobic interactions. researchgate.net These findings provide a theoretical framework for predicting the binding modes of the non-fused this compound.
Table 2: Predicted Molecular Interactions for the this compound Scaffold in a Hypothetical Kinase Binding Site This table illustrates the types of interactions this scaffold is capable of forming, based on data from related pyrimidine- and oxazole-containing inhibitors.
| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Pyrimidine Ring | Hydrogen Bond Acceptor | Cysteine, Leucine, Valine (Hinge Region Backbone) |
| Pyrimidine Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Leucine |
| Oxazole Ring | Hydrogen Bond Acceptor (Nitrogen) | Glutamate, Aspartate, Serine (Side Chains) |
| Oxazole Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
| Inter-ring Linkage | Provides conformational flexibility | N/A |
Fragment-Based Computational Design Approaches for Scaffold Derivatization
Fragment-based drug discovery (FBDD) is a computational strategy used to design new ligands by identifying small chemical fragments that can bind effectively to a biological target. These fragments serve as foundational building blocks that can be grown, linked, or merged to create more potent and selective molecules. The process involves deconstructing known ligands into smaller fragments and then computationally reconstructing or combining them in novel ways to generate new potential drug candidates. This approach allows for a more efficient exploration of chemical space compared to high-throughput screening of large compound libraries.
In the context of the this compound scaffold, fragment-based design would involve computationally breaking the molecule down into its constituent pyrimidine and oxazole rings, or even smaller fragments. These fragments could then be used as starting points for in silico derivatization. Algorithms could be employed to search virtual libraries for fragments that are predicted to bind to a specific target protein. These fragments can then be computationally linked to the core this compound scaffold or used to guide modifications of the existing structure to enhance binding affinity and other desirable properties. For instance, different substituents could be computationally added to various positions on the pyrimidine or oxazole rings to explore how these changes affect the molecule's interaction with a target's binding site. This iterative process of computational design and evaluation helps in prioritizing the synthesis of derivatives with the highest predicted activity.
In Silico Chemical Property Prediction
In silico methods are crucial for predicting the physicochemical and pharmacokinetic properties of chemical compounds, which helps in the early stages of drug discovery to identify candidates with favorable drug-like characteristics.
Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
Theoretical ADME profiling involves the use of computational models to predict how a drug candidate will be absorbed, distributed, metabolized, and excreted by the body. These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.
For the this compound scaffold and its derivatives, various ADME parameters can be calculated using specialized software and web-based tools. These predictions are often based on the compound's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Key aspects of a theoretical ADME profile for this compound derivatives would include:
Absorption: Prediction of oral bioavailability and human intestinal absorption (HIA). Models like the "rule of five" are often used as an initial filter for drug-likeness.
Distribution: Prediction of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Identifying potential sites of metabolism on the molecule can guide the design of more stable derivatives.
Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.
The following tables represent a hypothetical in silico ADME profile for this compound and a selection of its theoretical derivatives. Such data is typically generated using predictive software and is essential for guiding the selection of candidates for synthesis and further biological testing.
Table 1: Predicted Physicochemical Properties of this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|
| This compound | C₇H₅N₃O | 147.14 | 1.2 | 54.7 | 0 | 3 |
| Derivative A | C₈H₇N₃O | 161.16 | 1.6 | 54.7 | 0 | 3 |
| Derivative B | C₇H₄FN₃O | 165.13 | 1.3 | 54.7 | 0 | 3 |
Table 2: Predicted ADME Properties of this compound Derivatives
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | Blood-Brain Barrier (BBB) Permeation | Plasma Protein Binding (%) | CYP2D6 Inhibitor |
|---|---|---|---|---|---|
| This compound | High | High | Yes | Low | No |
| Derivative A | High | High | Yes | Low | No |
| Derivative B | High | High | Yes | Moderate | No |
Derivatization and Scaffold Modification Strategies
Functionalization at Pyrimidine (B1678525) Ring Positions
The pyrimidine ring of the 5-(pyrimidin-5-yl)oxazole core is a key target for introducing chemical diversity. Synthetic strategies often focus on building the pyrimidine ring with desired substituents already in place or on modifying the fully formed heterocyclic system.
A versatile and efficient method for creating substituted pyrimidine rings attached to an oxazole (B20620) moiety is through a Biginelli-type three-component reaction. This approach allows for the synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles, which are structurally analogous to the target compound, with a wide variety of substituents on the pyrimidine ring. pharmaguideline.comsemanticscholar.orgclockss.org The process typically involves the cycloaddition of a 5-acetonyl-1,2,4-oxadiazole, an aldehyde, and urea (B33335), followed by a subsequent oxidative dehydrogenation step. pharmaguideline.comsemanticscholar.orgclockss.org
The classical Biginelli condensation is known for its high efficiency in producing dihydropyrimidines, which serve as precursors to the fully aromatic pyrimidine derivatives. semanticscholar.org The choice of the aldehyde component in this reaction is a primary determinant for the substituent at one of the pyrimidine ring positions. This multicomponent approach offers a significant advantage for generating a library of compounds with diverse functionalities. semanticscholar.orgnih.govamazonaws.commdpi.com
Table 1: Synthetic Pathway for Substituted 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles via Biginelli-type Reaction
| Step | Reaction Type | Reactants | Key Intermediates | Outcome |
| 1 | Biginelli-type Condensation | 5-Acetonyl-1,2,4-oxadiazole, Aldehyde (R-CHO), Urea | 5-(Dihydropyrimidinon-5-yl)-1,2,4-oxadiazole | Formation of the dihydropyrimidine (B8664642) ring with a substituent (R) from the aldehyde. |
| 2 | Oxidative Dehydrogenation | Dihydropyrimidine intermediate | Aromatized Pyrimidine Ring | Generation of the final substituted 5-(pyrimidin-5-yl)-1,2,4-oxadiazole. |
This table summarizes the key stages in the synthesis of substituted pyrimidinyl-oxadiazoles, highlighting the introduction of diversity through the aldehyde component.
Existing functional groups on the pyrimidine ring, such as hydroxyl (-OH) and amino (-NH2) groups, serve as valuable handles for subsequent derivatization, further expanding the chemical space of this compound analogues.
The aforementioned Biginelli reaction can yield pyrimidine rings bearing a hydroxyl group. This hydroxyl group is a versatile functional moiety that can be used for further chemical modifications, enabling the synthesis of a wider range of derivatives. semanticscholar.org For example, the hydroxyl group can be converted into other functionalities or used as a point of attachment for other molecular fragments through reactions like etherification or esterification.
Similarly, an amino group on the pyrimidine ring offers a reactive site for various transformations. In the synthesis of related oxazolo[5,4-d]pyrimidines, a 7-amino group is a common site for introducing substituents. nih.govnih.govmdpi.com For instance, the reaction of an amino-substituted precursor with triethyl orthoformate can form an intermediate imidoester. This intermediate can then be reacted with a variety of primary amines to introduce diverse alkyl or aryl groups at that position, leading to a range of N-substituted derivatives. mdpi.com This strategy highlights how an existing amino group can be leveraged to create a library of analogues with varied side chains.
Functionalization at Oxazole Ring Positions (C2, C4, C5)
The oxazole ring, while generally less reactive than the pyrimidine ring, also offers opportunities for functionalization at its carbon (C2, C4, C5) and nitrogen positions.
The chemical reactivity of the oxazole ring is influenced by the electronegativity of its heteroatoms. The positions on the oxazole ring exhibit different susceptibilities to attack by electrophiles and nucleophiles. oxfordsciencetrove.com
C2 Position: The hydrogen at the C2 position is the most acidic, making it susceptible to deprotonation by strong bases. tandfonline.comsemanticscholar.orgtaylorandfrancis.com This allows for metallation, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com Nucleophilic aromatic substitution can also occur at the C2 position, particularly if it is substituted with a good leaving group like a halogen. pharmaguideline.comwikipedia.orgbrainly.in
C5 Position: The C5 position is the most electron-rich and is the preferred site for electrophilic aromatic substitution. tandfonline.comsemanticscholar.orgwikipedia.orgbrainly.inchempedia.info The presence of electron-donating groups on the oxazole ring can further activate this position towards electrophilic attack. pharmaguideline.comtandfonline.com
C4 Position: The C4 position is generally less reactive towards electrophilic substitution than the C5 position. pharmaguideline.comtandfonline.com
Table 2: Reactivity of Oxazole Ring Positions
| Ring Position | Reactivity Type | Description |
| C2 | Deprotonation (most acidic H), Nucleophilic Substitution | Susceptible to attack by strong bases and nucleophiles (with a leaving group). pharmaguideline.comtandfonline.comsemanticscholar.orgtaylorandfrancis.comwikipedia.org |
| C4 | Electrophilic Substitution (less reactive) | Less favored site for electrophilic attack compared to C5. pharmaguideline.comtandfonline.com |
| C5 | Electrophilic Substitution (most reactive) | Preferred site for attack by electrophiles due to higher electron density. tandfonline.comsemanticscholar.orgwikipedia.orgbrainly.inchempedia.info |
This table outlines the general substitution patterns and chemical reactivity of the different carbon positions on the oxazole ring.
The introduction of sulfur-containing functional groups, such as thioethers and sulfonyl groups, at the oxazole ring can significantly alter the molecule's properties. A series of novel 4-arylsulfonyl-1,3-oxazoles have been synthesized and characterized, demonstrating the viability of incorporating sulfonyl moieties into the oxazole scaffold. biointerfaceresearch.com Similarly, the synthesis of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates has been reported. researchgate.net
The synthetic route to these compounds often involves the use of precursors with appropriate leaving groups that can be displaced by sulfur nucleophiles or the construction of the oxazole ring from sulfur-containing building blocks. researchgate.netnih.gov These sulfonyl-containing analogues are of interest for their potential biological activities. biointerfaceresearch.com
The nitrogen atom at the 3-position of the oxazole ring is a site for N-acylation and N-alkylation. pharmaguideline.comtandfonline.com These reactions typically involve the reaction of the oxazole with an acylating or alkylating agent.
N-Acylation: The introduction of an acyl group at the nitrogen atom can be achieved through various methods, including direct acylation. A metal-free, KI-catalyzed oxidative cross-coupling strategy has been developed for the N-acylation of azoles, which involves the direct coupling of C-H and N-H bonds. rsc.org
N-Alkylation: Alkylation of the oxazole nitrogen leads to the formation of quaternary oxazolium salts. pharmaguideline.com This reaction demonstrates the propensity of the nitrogen atom to act as a nucleophile and react with alkylating agents. tandfonline.comorganic-chemistry.orgnih.govresearchgate.net
These modifications at the nitrogen atom can influence the electronic properties and steric profile of the oxazole ring, providing another avenue for creating structural diversity in the this compound scaffold.
Development of Hybrid and Fused Heterocyclic Systems Containing the Scaffold
The this compound core is a versatile scaffold amenable to the development of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. These strategies aim to enhance biological activity, selectivity, and pharmacokinetic properties by combining the features of the pyrimidinyl-oxazole motif with other pharmacologically relevant heterocyclic rings.
The design of multi-heterocycle systems incorporating the this compound scaffold is guided by several key principles aimed at optimizing molecular properties for specific biological targets.
Design Principles:
Molecular Hybridization: This is a primary strategy that involves covalently linking the pyrimidinyl-oxazole scaffold with another distinct bioactive heterocyclic moiety. The goal is to create a single molecule that integrates the pharmacophoric features of both parent structures, potentially leading to synergistic or additive effects, multi-target activity, or improved selectivity. Examples include hybrids with 1,3,4-oxadiazole (B1194373) and benzo[d]oxazole. sigmaaldrich.com
Bioisosteric Replacement and Structural Analogy: A prominent design principle involves creating fused systems that act as analogues of endogenous molecules. The oxazolo[5,4-d]pyrimidine (B1261902) system, for instance, is a bioisostere of purine (B94841), where the imidazole (B134444) ring is replaced by an oxazole ring. nih.govresearchgate.net Such analogues are designed as antimetabolites that can interfere with metabolic pathways involving purines, a strategy widely used in the development of anticancer agents. nih.govresearchgate.net
Structure-Based Design: Computational methods, such as molecular docking, are employed to guide the design of hybrid molecules. By modeling the interactions between a potential compound and the active site of a biological target (e.g., an enzyme or receptor), researchers can rationally design modifications to the scaffold to enhance binding affinity and inhibitory potency. nih.gov This approach has been used to design derivatives targeting enzymes like VEGFR-2. nih.gov
Synthesis of Multi-Heterocycle Scaffolds:
The construction of these complex systems is achieved through various synthetic routes. Fused systems like oxazolo[5,4-d]pyrimidines are generally synthesized via one of two main pathways:
Pyrimidine Ring Formation: This approach starts with a functionalized oxazole precursor, such as a 5-aminooxazole-4-carbonitrile (B1331464), onto which the pyrimidine ring is constructed. This is a versatile method for creating a variety of substituted oxazolo[5,4-d]pyrimidines. nih.govnih.gov
Oxazole Ring Formation: Alternatively, the synthesis can begin with an appropriately substituted pyrimidine derivative, followed by cyclization to form the fused oxazole ring. nih.gov
For non-fused hybrid systems, established synthetic methodologies are employed to connect the different heterocyclic components. A notable example is the Biginelli-type three-component condensation , which provides an efficient route to generate dihydropyrimidine precursors. These intermediates can then be dehydrogenated to form the aromatic pyrimidine ring, which is linked to another heterocycle like a 1,2,4-oxadiazole. semanticscholar.org The van Leusen oxazole synthesis is another key reaction, allowing for the formation of 5-substituted oxazoles from aldehydes, which can be a crucial step in building pyrimidine-oxazole hybrids. mdpi.com
The following table summarizes various multi-heterocycle systems based on the pyrimidinyl-oxazole scaffold, highlighting the design principle and synthetic approach.
Interactive Data Table: Multi-Heterocycle Systems Containing a Pyrimidinyl-Oxazole Scaffold| System/Scaffold | Design Principle | General Synthetic Strategy | Target/Application Example |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidines | Purine Bioisostere / Antimetabolite | Cyclization of a pyrimidine ring onto a 5-aminooxazole precursor. | Anticancer agents, Adenosine receptor antagonists. nih.govnih.gov |
| 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles | Molecular Hybridization | Biginelli-type condensation followed by oxidative dehydrogenation. | Potential herbicides (acetyl coenzyme A carboxylase inhibitors). semanticscholar.org |
| 5-(Pyrimidin-5-yl)benzo[d]oxazoles | Molecular Hybridization | Linkage of pre-formed pyrimidine and benzoxazole (B165842) moieties. | Anticancer agents. sigmaaldrich.com |
| Isoxazole-Oxazole Hybrids | Molecular Hybridization | Combination of distinct bioactive scaffolds. | Anticancer, anti-inflammatory, antibacterial agents. |
Stereoselective Synthesis of Derivatized Analogues
The introduction of chirality into derivatives of this compound can be critical for enhancing potency and selectivity, as stereoisomers often exhibit different biological activities and pharmacokinetic profiles. While the core scaffold is achiral, stereocenters can be introduced on substituents attached to either the pyrimidine or oxazole ring. Stereoselective synthesis aims to control the formation of these chiral centers to produce a single desired stereoisomer.
A key strategy in asymmetric synthesis involves the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the stereochemical outcome of a reaction. Although specific examples detailing the stereoselective synthesis of simple derivatized analogues of this compound are not extensively documented, advanced strategies have been successfully applied to more complex systems containing the pyrimidine-oxazole framework.
One prominent example is the design and synthesis of planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine ligands (PYMCOX). dicp.ac.cn In this approach, the chirality does not reside in a traditional stereocenter but in the planar geometry of the paracyclophane backbone, which is fused to the oxazole-pyrimidine N,N-ligand system. These ligands were synthesized and then utilized in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. dicp.ac.cn The rigid and sterically hindered chiral environment created by the PYMCOX ligand effectively controlled the approach of the substrate to the nickel catalyst, resulting in the formation of chiral allylic alcohols with excellent enantioselectivity (up to 99% enantiomeric excess, ee). dicp.ac.cn
This work demonstrates a sophisticated approach to stereocontrol, where the pyrimidine-oxazole unit is part of a larger chiral ligand scaffold designed for asymmetric catalysis. The principles can be extended to the synthesis of chiral derivatives where the pyrimidine-oxazole moiety is the core of the target molecule rather than the ligand. General methods for achieving stereoselectivity in such systems could include:
Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., based on rhodium, ruthenium, palladium, or nickel) to perform enantioselective transformations on a functional group of a pre-formed pyrimidinyl-oxazole derivative.
Use of Chiral Auxiliaries: Attaching a removable chiral group (an auxiliary), such as an Evans oxazolidinone, to a substituent on the scaffold. The auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the chiral product.
The successful application of PYMCOX ligands in asymmetric catalysis underscores the potential for developing highly stereoselective syntheses for analogues related to the this compound scaffold. dicp.ac.cn
Potential Applications in Materials Science Focus on Chemical Principles
Integration of Oxazole (B20620) and Pyrimidine (B1678525) Scaffolds into Polymeric Structures (Chemical Design and Synthesis)
The incorporation of heterocyclic moieties like oxazole and pyrimidine into polymer backbones is a strategic approach to imbue the resulting materials with specific electronic, optical, and thermal properties. The 5-(Pyrimidin-5-yl)oxazole scaffold can be functionalized to serve as a monomer for polymerization, leading to novel polymeric structures with tailored characteristics.
Chemical Design and Synthesis Strategy:
The synthesis of polymers containing the this compound unit would typically involve a two-stage process: first, the synthesis of a suitable functionalized monomer, and second, the polymerization reaction.
Monomer Synthesis: A common and versatile method for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov To create a polymerizable monomer, a pyrimidine-5-carboxaldehyde bearing a polymerizable group (e.g., a vinyl, styryl, or acetylene (B1199291) group) could be reacted with TosMIC. Alternatively, a non-polymerizable this compound core could be synthesized first, followed by functionalization of either the pyrimidine or oxazole ring with a reactive group suitable for polymerization. For instance, halogenated derivatives of the core scaffold could undergo cross-coupling reactions to introduce polymerizable moieties. nih.gov
Polymerization: Once a suitable monomer is synthesized, various polymerization techniques could be employed. For monomers containing vinyl or acrylate (B77674) groups, free-radical or controlled radical polymerization methods would be applicable. Anionic polymerization is another powerful technique for creating well-defined polymers from functional monomers, such as those containing vinylpyridine groups, which are structurally analogous to vinyl-functionalized this compound. researchgate.net Step-growth polymerization could also be utilized if the monomer is designed with two reactive functional groups (e.g., amino, carboxyl, or hydroxyl groups) on the heterocyclic scaffold.
The resulting polymers would feature the rigid, aromatic this compound unit regularly spaced along the polymer chain. This incorporation is expected to enhance the thermal stability and mechanical properties of the polymer while also introducing specific optoelectronic functionalities derived from the heterocyclic core.
Role in Dye Chemistry and Chromophoric Systems (Structural and Electronic Contributions)
The electronic characteristics of the pyrimidine and oxazole rings make the this compound core an excellent candidate for building chromophoric systems and dyes. Pyrimidine is a well-known electron-deficient (acceptor) heterocycle, while the oxazole ring is comparatively electron-rich (donor). researchgate.net This inherent donor-acceptor (D-A) nature within a compact, conjugated structure is a fundamental principle in the design of organic dyes.
Structural and Electronic Contributions:
Intramolecular Charge Transfer (ICT): The linkage of the electron-accepting pyrimidine to the electron-donating oxazole creates a "push-pull" system. Upon photoexcitation, an intramolecular charge transfer from the oxazole moiety to the pyrimidine moiety can occur. nih.gov This ICT character is responsible for the key optical properties of many organic dyes, including large Stokes shifts and sensitivity of their emission spectra to the solvent polarity (solvatochromism). nih.govresearchgate.net
Tunability: The chromophoric properties of the this compound scaffold can be finely tuned through chemical modification. Attaching strong electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) to the oxazole ring and/or strong electron-withdrawing groups (e.g., -CN, -NO₂) to the pyrimidine ring would enhance the D-A character, leading to a bathochromic (red) shift in the absorption and emission spectra. nih.govresearchgate.net
Azo Dye Formation: The pyrimidine moiety can be incorporated into azo dyes, which are a significant class of industrial colorants. rsc.org By functionalizing the this compound core with an amino group, it could be diazotized and coupled with various aromatic compounds to generate a wide range of azo dyes with potentially enhanced thermal stability and unique color properties due to the presence of the oxazole ring. niscpr.res.indntb.gov.ua
The combination of these features suggests that dyes based on this scaffold could find applications as fluorescent probes, pH sensors, and sensitizers in dye-sensitized solar cells (DSSCs), where the pyrimidine ring can also act as an anchoring group to semiconductor surfaces like TiO₂. researchgate.netresearchgate.net
Analysis of Electronic and Photophysical Properties Relevant to Material Design
The potential of this compound in materials science is fundamentally linked to its electronic and photophysical properties. While detailed experimental data for this specific compound is limited, its properties can be inferred from studies on related oxazole and pyrimidine derivatives. researchgate.netnih.govresearchgate.net
Key Photophysical Properties:
Absorption and Emission: Compounds containing linked aromatic heterocycles like pyrimidine and oxazole typically exhibit strong absorption in the UV-visible region. researchgate.netnih.gov The fluorescence emission is expected to be sensitive to the substitution pattern and the solvent environment due to the potential for ICT. nih.gov For instance, studies on pyrimidine-linked imidazopyridines have shown high fluorescence quantum yields, with values up to 0.75 in DMSO. jchemrev.comacs.org Similarly, 2,5-diaryloxazoles are known to be highly fluorescent. researchgate.net
Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in light-emitting devices and sensors. By analogy with related structures, derivatives of this compound could be designed to exhibit high quantum yields. For example, triphenylamine-oxazole-pyridinium derivatives retain strong fluorescence upon binding to DNA, with quantum yields reaching up to 0.28. researchgate.net
Solvatochromism: The emission wavelength of push-pull molecules often shifts with the polarity of the solvent. This solvatochromic behavior is a direct consequence of a larger dipole moment in the excited state compared to the ground state, which is characteristic of ICT. nih.gov This property is valuable for developing chemical sensors and probes that can report on the polarity of their local environment.
The table below summarizes the photophysical properties of representative pyrimidine and oxazole-containing compounds, providing a basis for predicting the behavior of this compound derivatives.
| Compound Class | Key Photophysical Property | Observed Values/Characteristics | Reference |
|---|---|---|---|
| Pyrimidine-linked Imidazopyridines | Fluorescence Quantum Yield (ΦF) | Up to 0.72 in DMSO and 0.36 in water. | jchemrev.com |
| Triphenylamine-Oxazole-Pyridinium (TP-Ox5Py) | Fluorescence | Virtually non-fluorescent in solution but fluorescence increases significantly upon binding to DNA (ΦF up to 0.28). | researchgate.net |
| 5-(1-Pyrenyl)isoxazole | Fluorescence Quantum Yield (ΦF) | High emission properties with ΦF ≥ 74%. | mdpi.com |
| Substituted 2-Thiopyrimidines | Excited State Properties | Exhibit strong phosphorescence emission; triplet excited state energies around 294-307 kJ mol⁻¹. | nih.govresearchgate.net |
| Oxazole Derivatives with Donor Groups | Intramolecular Charge Transfer (ICT) | Show bathochromically shifted absorption and fluorescence emission sensitive to solvent polarity. Change in dipole moment (Δμ) up to 13.3 D. | nih.gov |
These properties underscore the potential of the this compound scaffold for creating materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The rigid, planar structure, combined with tunable electronic properties, makes it a promising building block for the next generation of functional organic materials.
Structure Property Relationship Studies Non Biological Focus
Correlation of Structural Modifications with Advanced Spectroscopic Signatures
The spectroscopic signature of 5-(Pyrimidin-5-yl)oxazole is a direct reflection of its molecular structure. Alterations to the core scaffold or the introduction of substituents predictably modify these signatures. While comprehensive experimental studies on a wide range of derivatives are limited, the correlation between structure and spectroscopic output can be robustly predicted using computational methods and established principles of physical organic chemistry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei within the molecule. The electron-deficient nature of the pyrimidine (B1678525) ring and the distinct electronic character of the oxazole (B20620) ring result in a characteristic set of chemical shifts for the unsubstituted parent compound.
¹H NMR: Protons on the pyrimidine ring are expected to resonate at a lower field (higher ppm) compared to those on the oxazole ring, due to the deshielding effect of the electronegative nitrogen atoms. Introducing an electron-donating group (EDG), such as a methoxy (B1213986) (-OCH₃) or amino (-NH₂) group, would increase electron density on the ring system, causing an upfield shift (lower ppm) for nearby protons. Conversely, an electron-withdrawing group (EWG), like a nitro (-NO₂) or cyano (-CN) group, would further decrease electron density, resulting in a downfield shift (higher ppm).
¹³C NMR: The carbon atoms in the pyrimidine ring, particularly those adjacent to nitrogen atoms, exhibit significant downfield shifts. The influence of substituents on ¹³C chemical shifts follows a similar trend to that observed in ¹H NMR. Computational studies on related azole compounds have shown that quantum chemical calculations can accurately predict these shifts, providing a powerful tool for structural elucidation and for understanding the electronic impact of a given modification. mdpi.com
Vibrational (Infrared and Raman) Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's chemical bonds. The spectra of this compound are characterized by distinct bands corresponding to the stretching and bending vibrations of the C=N, C=C, C-N, and C-O bonds within the heterocyclic framework.
Stretching Frequencies: The positions of these bands are sensitive to the bond strength, which is in turn influenced by substituent-induced electronic effects. For instance, an EWG can increase the double-bond character of adjacent bonds through resonance or inductive effects, leading to an increase in the vibrational frequency (higher wavenumber). An EDG would have the opposite effect.
The following interactive table provides a theoretical overview of the predicted spectroscopic shifts for a hypothetical derivative, 4-nitro-5-(pyrimidin-5-yl)oxazole, relative to the unsubstituted parent compound, based on established electronic effects.
| Spectroscopic Technique | Nucleus/Bond of Interest | Predicted Effect of -NO₂ Group at C4 of Oxazole | Rationale |
|---|---|---|---|
| ¹H NMR | Oxazole H2 | Downfield Shift (Higher ppm) | Strong electron withdrawal by the nitro group deshields the proton. |
| ¹³C NMR | Oxazole C4 | Downfield Shift (Higher ppm) | Direct attachment to the electron-withdrawing nitro group. |
| ¹³C NMR | Oxazole C5 | Downfield Shift (Higher ppm) | Resonance and inductive effects from the adjacent C4-NO₂ group. |
| IR Spectroscopy | Oxazole Ring C=N Stretch | Shift to Higher Wavenumber (cm⁻¹) | Increased bond order/strength due to electron density withdrawal. |
Influence of Substituents on Electronic Structure and Chemical Reactivity
The electronic character of the this compound system is inherently polarized due to the presence of multiple electronegative nitrogen atoms and an oxygen atom. The pyrimidine ring acts as a strong π-deficient system, effectively withdrawing electron density from the oxazole ring to which it is attached. This baseline electronic structure dictates the molecule's reactivity, which can be further fine-tuned by the introduction of substituents on either ring.
Modulation of Electronic Structure: Substituents alter the electron distribution through a combination of inductive and resonance effects.
Electron-Donating Groups (EDGs): An EDG placed on either the pyrimidine or oxazole ring will increase the electron density of the π-system, partially counteracting the inherent electron deficiency of the pyrimidine ring. This increases the energy of the Highest Occupied Molecular Orbital (HOMO), which can enhance reactivity towards electrophiles.
Electron-Withdrawing Groups (EWGs): An EWG will further decrease the electron density of the heterocyclic system, making it more electron-poor. This lowers the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), generally decreasing reactivity towards electrophiles but increasing susceptibility to nucleophilic attack. researchgate.net
Impact on Chemical Reactivity: The reactivity of this compound can be quantitatively correlated with the electronic properties of its substituents using the Hammett equation:
log(k/k₀) = ρσ
Where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to electronic effects). libretexts.org
Nucleophilic Aromatic Substitution: The electron-deficient pyrimidine ring is a prime candidate for nucleophilic aromatic substitution, especially if a good leaving group is present. The rate of such a reaction would be accelerated by EWGs on the pyrimidine ring, resulting in a large, positive ρ value. rsc.org
Electrophilic Attack: Electrophilic substitution is generally difficult on the pyrimidine ring but may be possible on the oxazole ring. The success and regioselectivity of such a reaction would be highly dependent on the presence and position of activating EDGs. A reaction of this type would be characterized by a large, negative ρ value.
The following interactive table details the Hammett sigma constants for common substituents and their expected qualitative effect on a hypothetical nucleophilic substitution reaction on the pyrimidine ring.
| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Nucleophilic Substitution Rate |
|---|---|---|---|
| -NO₂ | +0.78 | Strongly Withdrawing | Strong Acceleration |
| -CN | +0.66 | Strongly Withdrawing | Strong Acceleration |
| -Cl | +0.23 | Weakly Withdrawing | Moderate Acceleration |
| -H | 0.00 | Neutral (Reference) | Baseline Rate |
| -CH₃ | -0.17 | Weakly Donating | Moderate Deceleration |
| -OCH₃ | -0.27 | Moderately Donating | Strong Deceleration |
| -NH₂ | -0.66 | Strongly Donating | Very Strong Deceleration |
Impact of Molecular Architecture on Intermolecular Interactions and Self-Assembly Properties
The molecular architecture of this compound enables a variety of non-covalent interactions that govern its solid-state packing and self-assembly behavior in solution. These weak intermolecular forces, though individually modest, collectively determine the macroscopic properties of materials derived from this scaffold. nih.gov
The primary interaction types available to the this compound core are:
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are potent hydrogen bond acceptors. In the absence of stronger donors, they can interact with weak C-H donors from neighboring molecules. The introduction of substituents with -OH or -NH groups would introduce strong hydrogen bond donors, leading to highly directional and robust supramolecular synthons that can dominate the crystal packing.
π-π Stacking: The two aromatic rings provide extensive π-surfaces capable of engaging in stacking interactions. These interactions, driven by electrostatic and dispersion forces, often lead to the formation of columnar or offset-stacked structures. The strength and geometry of these interactions can be tuned by substituents; EWGs can enhance quadrupolar interactions, while bulky groups can sterically hinder close packing. mdpi.com
The interplay between these different forces determines the final supramolecular architecture. Studies on related 4,5-disubstituted oxazoles have shown that even subtle changes in substitution can drastically alter the crystal packing, shifting the balance between different interaction motifs. nih.govsemanticscholar.org For example, a molecule with a strong hydrogen-bonding group may form a hydrogen-bonded network, while a similar molecule lacking this group might favor a structure dominated by π-π stacking. This sensitivity allows for the deliberate design of molecular crystals with specific topologies and properties.
The following table summarizes how different classes of substituents could be expected to influence the dominant intermolecular forces and resulting self-assembly patterns.
| Substituent Class | Example | Primary Interaction Modified | Expected Impact on Self-Assembly |
|---|---|---|---|
| H-bond Donors | -OH, -NH₂ | Hydrogen Bonding | Formation of highly directional networks (e.g., chains, sheets); likely to dominate packing. |
| Halogens | -F, -Cl, -Br | Halogen Bonding, C-H···X interactions | Introduces directional contacts that compete with or supplement other interactions. |
| Bulky Alkyl Groups | -C(CH₃)₃ | Steric Hindrance | Disruption of close π-π stacking; may lead to more open or porous structures. |
| Extended π-Systems | -Phenyl, -Naphthyl | π-π Stacking | Enhances stacking interactions, potentially leading to more ordered columnar assemblies. |
Q & A
Q. What are the standard synthetic routes for 5-(pyrimidin-5-yl)oxazole derivatives?
The van Leusen oxazole synthesis is widely used, involving the reaction of aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions (e.g., K₂CO₃) at 70°C for 3 hours. This method yields substituted oxazoles with moderate to high efficiency . For example, 5-(pyridin-3-yl)oxazole derivatives were synthesized via this protocol, followed by extraction and purification steps .
Q. What spectroscopic techniques are employed to characterize this compound derivatives?
Structural confirmation typically involves a combination of IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS). For instance, IR analysis identifies functional groups like C=N and C-O bonds, while NMR elucidates aromatic proton environments. Mass spectrometry validates molecular weights, as demonstrated in studies of bromophenyl-oxazole derivatives .
Q. How is the anticancer activity of this compound derivatives evaluated experimentally?
In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) are standard. Compounds are tested for cytotoxicity via MTT or SRB assays, with IC₅₀ values calculated. For example, oxadiazole-incorporated derivatives showed IC₅₀ values ranging from 1.2–8.7 μM against breast cancer cells, supported by molecular docking to identify binding interactions with targets like aromatase .
Advanced Research Questions
Q. How do halogen bonding interactions influence the crystallographic properties of this compound derivatives?
Cocrystallization with perfluorinated iodobenzenes (e.g., 1,3-diiodotetrafluorobenzene) reveals halogen bonding (Br/I⋯N) at the oxazole nitrogen. Molecular electrostatic potential (MEP) calculations rank acceptor sites, showing that electron-withdrawing substituents enhance halogen bond strength. Such interactions are critical for designing materials with tailored luminescence or conductivity .
Q. What strategies improve the synthetic efficiency of this compound derivatives?
A one-pot synthesis combining oxazole formation and Suzuki–Miyaura coupling reduces step count. For example, coupling 5-(triazinyloxy)oxazole intermediates with boronic acids enables rapid access to trisubstituted oxazoles. This method achieves yields >75% and tolerates diverse functional groups .
Q. How can computational methods resolve contradictions in reported biological activities?
Discrepancies in IC₅₀ values across studies may arise from assay conditions or substituent effects. Density functional theory (DFT) calculations can correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends. For instance, electron-deficient pyrimidinyl groups enhance anticancer activity by improving target binding .
Q. What role do substituents play in modulating the reactivity of this compound in cross-coupling reactions?
Electron-rich substituents (e.g., methyl or methoxy groups) on the pyrimidine ring facilitate oxidative addition in palladium-catalyzed couplings. Steric hindrance from bulky groups (e.g., biphenyl) can reduce reaction rates, as observed in Suzuki–Miyaura reactions of 2,4,5-trisubstituted oxazoles .
Q. How are molecular docking and MD simulations applied to optimize this compound derivatives as kinase inhibitors?
AutoDock or Glide docking predicts binding poses in ATP-binding pockets (e.g., EGFR kinase). MD simulations assess stability of ligand-protein complexes over 100 ns trajectories. For example, derivatives with para-substituted pyrimidines showed stronger hydrogen bonding with Thr766 and Met769 residues .
Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities in this compound samples?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Gradient elution (e.g., acetonitrile/water with 0.1% TFA) resolves closely related byproducts. LC-MS/MS further identifies impurities via fragmentation patterns .
Q. How are solvent effects managed in the crystallization of this compound cocrystals?
Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while slow diffusion of anti-solvents (e.g., hexane) promotes crystal growth. Temperature-controlled crystallization (20–25°C) minimizes disorder, as demonstrated in halogen-bonded cocrystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
